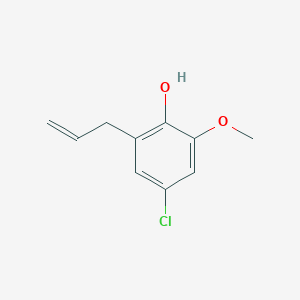

2-Allyl-4-chloro-6-methoxyphenol

Description

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-chloro-2-methoxy-6-prop-2-enylphenol |

InChI |

InChI=1S/C10H11ClO2/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6,12H,1,4H2,2H3 |

InChI Key |

POVKHVPWHSEQPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC=C)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Allyl-4-chloro-6-methoxyphenol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic chemistry.

Polymer Production

The compound can be utilized in the production of specialty chemicals and polymers. It is particularly relevant in creating epoxy compounds and resins, which are used in coatings and adhesives due to their excellent mechanical properties and chemical resistance .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell lysis, making it a candidate for use in disinfectants and antiseptics.

Pharmaceutical Potential

There is ongoing research into its potential as an active pharmaceutical ingredient. Studies have shown that it may possess anticancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines .

Industrial Applications

Specialty Chemicals

In industrial settings, this compound is used as a precursor for other industrially relevant compounds. Its versatility enables its application in the synthesis of agrochemicals, fragrances, and other specialty chemicals.

| Compound Derivative | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Derivative A | Anticancer | 10.5 | |

| Derivative B | Antimicrobial | 5.0 | |

| Derivative C | Antioxidant | 15.0 |

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Polymer Production | Used in epoxy resin formulations |

| Specialty Chemicals | Precursor for agrochemicals and fragrances |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential use in developing new disinfectants.

Case Study 2: Anticancer Activity Assessment

In vitro studies on human cancer cell lines showed that derivatives of this compound exhibit significant cytotoxicity, particularly against breast and cervical cancer cells. The findings indicated an IC50 value as low as 5 μM for certain derivatives, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Allyl-4-chloro-6-methoxyphenol, and how can intermediates be characterized?

- Methodology : Utilize condensation reactions with intermediates like 4-amino-5-chloro-2-methoxybenzoic acid derivatives, as described in analogous syntheses of substituted phenols. Employ thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and verify intermediate structures. For example, intermolecular condensation using chloroacetamide derivatives has been validated for structurally similar compounds .

- Key Tools : NMR (¹H/¹³C), TLC, and high-performance liquid chromatography (HPLC) for purity assessment.

Q. How should researchers handle solubility challenges during in vitro bioactivity assays?

- Methodology : Optimize solvent systems by testing polar aprotic solvents (e.g., DMSO) at low concentrations (≤1% v/v) to minimize cytotoxicity. Pre-dissolve the compound in DMSO and dilute with aqueous buffers (e.g., PBS) while confirming stability via UV-Vis spectroscopy. Reference solubility protocols for structurally related methoxyphenol derivatives suggest sequential dilution to achieve working concentrations .

- Validation : Conduct dynamic light scattering (DLS) to detect aggregation and confirm solubility post-dilution.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Follow OSHA HCS standards for chlorinated phenols, including fume hood use, nitrile gloves, and lab coats. Store the compound in airtight containers at 4°C to prevent degradation. Safety data for analogous chlorophenols emphasize avoiding inhalation and skin contact due to potential irritancy .

- Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional conformations. Compare experimental data with computational models (DFT or molecular dynamics) to validate stereoelectronic effects. For example, SC-XRD analysis of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline clarified substituent orientation discrepancies .

- Cross-Validation : Use spectroscopic data (IR, Raman) to confirm functional group interactions.

Q. What strategies address discrepancies in reported antifungal activity across studies?

- Methodology : Standardize assay conditions (e.g., fungal strain, inoculum size, incubation time) and include positive controls (e.g., fluconazole). Evaluate dose-response curves using microdilution assays (CLSI M38-A2 guidelines). Studies on 2',6'-dihydroxy-4'-methoxyacetophenone highlight the importance of minimum inhibitory concentration (MIC) replication across ≥3 independent trials .

- Advanced Analysis : Apply metabolomics to identify off-target effects or resistance mechanisms in fungal pathogens.

Q. How can ecological toxicity gaps for this compound be addressed in environmental risk assessments?

- Methodology : Conduct OECD 201/202 tests for algal and Daphnia magna toxicity. Measure biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential using logP values. Current data gaps for related methoxyphenols necessitate tiered testing frameworks .

- Predictive Modeling : Use QSAR models to estimate acute/chronic toxicity and prioritize experimental endpoints.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.